![molecular formula C27H16N2O3S B2971505 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477570-08-4](/img/structure/B2971505.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C27H16N2O3S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide are Cyclooxygenase-1 (COX-1) and Mycobacterium tuberculosis . COX-1 is an enzyme responsible for the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. Mycobacterium tuberculosis is the bacterium that causes tuberculosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to show the highest IC50 values for COX-1 inhibition . In the case of Mycobacterium tuberculosis, it inhibits the growth of the bacteria, thereby exhibiting anti-tubercular activity .
Biochemical Pathways
The compound affects the biochemical pathway of prostaglandin synthesis by inhibiting the COX-1 enzyme . This results in a decrease in the production of prostanoids, leading to reduced inflammation and pain.
Pharmacokinetics
The compound’s high potency against its targets suggests that it may have good bioavailability .
Result of Action
The inhibition of COX-1 by this compound results in reduced inflammation and pain . Its anti-tubercular activity results in the inhibition of the growth of Mycobacterium tuberculosis .
Activité Biologique
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the underlying mechanisms contributing to its pharmacological effects.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with chromene-based scaffolds. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the molecular structure and purity.
1. Acetylcholinesterase Inhibition
One of the prominent biological activities of compounds related to benzo[d]thiazole is their inhibitory effect on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study demonstrated that derivatives containing coumarin and thiazole exhibited potent AChE inhibition, with some compounds showing IC50 values as low as 2.7 µM . This suggests that this compound may also possess similar inhibitory properties, potentially contributing to cognitive enhancement in Alzheimer's models.
2. Monoamine Oxidase Inhibition
Inhibitors of monoamine oxidase (MAO), particularly MAO-B, are also crucial in treating neurodegenerative disorders. Research indicates that benzothiazole derivatives can act as dual inhibitors of AChE and MAO-B, providing a synergistic effect that enhances therapeutic efficacy against Alzheimer's disease . Compounds similar to this compound have shown promising results in inhibiting these enzymes, potentially leading to improved mood and cognitive function.
3. Antitumor Activity
The antitumor potential of benzothiazole derivatives has been well-documented. Various studies have reported that these compounds exhibit cytotoxic effects against cancer cell lines, including those resistant to conventional therapies. The mechanism often involves apoptosis induction through interactions with cellular targets such as Bcl-2 proteins . The structure–activity relationship (SAR) studies suggest that modifications on the benzothiazole moiety can significantly enhance anticancer activity.
Case Study 1: AChE Inhibition
A synthesized compound closely related to this compound was tested for AChE inhibition. The compound exhibited an IC50 value of 4.5 µM, demonstrating its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Antitumor Activity
Another study evaluated a series of benzothiazole derivatives against various cancer cell lines. The compound showed significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells, indicating its potential for further development as an anticancer agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound likely binds to the active sites of AChE and MAO-B, preventing substrate access and leading to increased levels of neurotransmitters.
- Cell Cycle Disruption : In cancer cells, it may induce cell cycle arrest and apoptosis through mitochondrial pathways.
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16N2O3S/c30-25(20-15-19-17-8-2-1-7-16(17)13-14-23(19)32-27(20)31)28-21-10-4-3-9-18(21)26-29-22-11-5-6-12-24(22)33-26/h1-15H,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAXBCAKUFGZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.